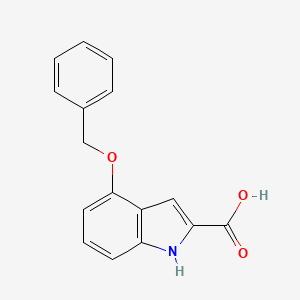

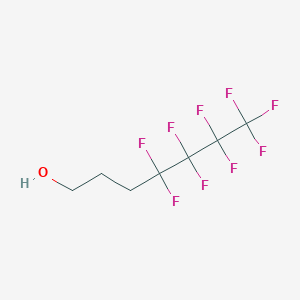

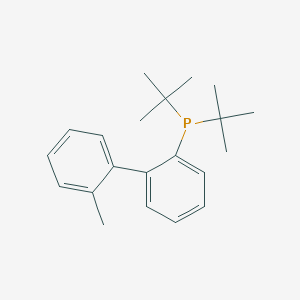

![molecular formula C17H22N4O2 B1333713 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine CAS No. 354563-89-6](/img/structure/B1333713.png)

4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest due to their pharmacological properties. In one study, a series of 22 new 4-piperazinopyrimidines with a methylthio substituent at the 5 position were synthesized. These compounds were obtained through the nucleophilic attack of 2,4,6-trichloropyrimidine by amines, resulting in the separation of isomers. Two compounds from this series were selected for clinical investigations based on their potent antiemetic activity . Another research effort focused on the synthesis of various heterocycles, including triazines and triazepines, which were derived from the interaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine with different reagents.

Scientific Research Applications

Synthesis and Chemical Applications

- A study explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including variations of pyrimidine derivatives. These new compounds showed potential as cyclooxygenase inhibitors and displayed analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiproliferative Activity

- Research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed their antiproliferative effects against human cancer cell lines, suggesting potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Neuroprotective Properties

- Novel 4-arylpyrimidine derivatives with anti-anoxic and anti-lipid peroxidation activities were synthesized and tested, indicating their potential use in cerebral protection (Kuno, Katsuta, Sakai, Ohkubo, Sugiyama, & Takasugi, 1992).

Fungicidal Applications

- A series of novel 1-substituted phenyl(glycosyl)-4-{4-[4,6-dimethoxy)pyrimidin-2-yl] piperazin-1-yl}methyl-1H-1,2,3-triazoles demonstrated moderate but promising fungicidal activities, especially against Physalospora piricola (Ming-zhen et al., 2013).

Pharmaceutical Synthesis

- A study detailed the synthesis of 4,6-Dimethoxy-2-(methylsulfonyl) pyrimidine, an organic chemistry experiment illustrating environment-friendly processes (Ma Hai-rong, 2013).

Optical Applications

- Research on the structural parameters and electronic properties of thiopyrimidine derivatives highlighted their significance in nonlinear optics (NLO) fields, underlining their potential in medical and NLO applications (Hussain et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission . The compound has been shown to exhibit selective inhibitory activity against AChE, with less effect on butyrylcholinesterase (BuChE) .

Biochemical Pathways

By inhibiting AChE, 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine affects the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including learning and memory. The increased acetylcholine levels resulting from AChE inhibition can enhance these cognitive functions .

Pharmacokinetics

The compound’s selective inhibition of ache suggests it may have good bioavailability and reach its target effectively .

Result of Action

The inhibition of AChE by 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine leads to increased acetylcholine levels, which can enhance cognitive functions such as learning and memory . This makes the compound a potential candidate for the treatment of cognitive disorders like Alzheimer’s disease .

properties

IUPAC Name |

4,6-dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-22-14-12-15(23-2)20-17(19-14)16(13-6-4-3-5-7-13)21-10-8-18-9-11-21/h3-7,12,16,18H,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJADJLMAYMTRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C(C2=CC=CC=C2)N3CCNCC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine | |

CAS RN |

354563-89-6 |

Source

|

| Record name | 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

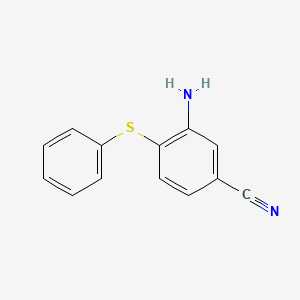

![1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one](/img/structure/B1333636.png)

![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)